molecular formula C8H12O2 B14621919 Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate CAS No. 60697-52-1

Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate

Cat. No.: B14621919
CAS No.: 60697-52-1
M. Wt: 140.18 g/mol
InChI Key: FTLVSCMZYSKIHQ-PHDIDXHHSA-N
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Description

Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate is an organic compound characterized by its unique cyclobutene ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The stereochemistry of the compound, indicated by the (3R,4R) configuration, plays a crucial role in its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclobutene precursor, which undergoes a series of reactions including esterification and methylation to yield the desired product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. The scalability of the synthesis process is a key factor in its commercial viability.

Chemical Reactions Analysis

Types of Reactions: Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The stereochemistry of the compound allows it to fit into specific binding sites, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

  • Methyl (3R,4S)-3,4-dimethylcyclobut-1-ene-1-carboxylate
  • Methyl (3S,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate
  • Methyl (3S,4S)-3,4-dimethylcyclobut-1-ene-1-carboxylate

Comparison: The unique (3R,4R) configuration of Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate distinguishes it from its stereoisomers. This configuration affects its chemical reactivity, binding affinity, and overall biological activity. Compared to its stereoisomers, the (3R,4R) compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it more suitable for certain applications.

Properties

CAS No.

60697-52-1

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl (3R,4R)-3,4-dimethylcyclobutene-1-carboxylate

InChI

InChI=1S/C8H12O2/c1-5-4-7(6(5)2)8(9)10-3/h4-6H,1-3H3/t5-,6-/m1/s1

InChI Key

FTLVSCMZYSKIHQ-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1C=C([C@@H]1C)C(=O)OC

Canonical SMILES

CC1C=C(C1C)C(=O)OC

Origin of Product

United States

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